
4-(4-(trifluorometil)-1H-pirazol-1-il)fenol
Descripción general
Descripción
4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol is a metabolite of the drug fluoxetine . It is used in the synthesis of polymers and monomers .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients, has been extensively studied . The synthesis of 4-[4–chloro-3- (trifluoromethyl)-phenyl]-4-piperidinol (TFMP) has also been reported, with the reactions taking place with a number of halogen-substituted molecules in extraordinary yields due to electronic effects .Molecular Structure Analysis
The molecular structure of 4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol can be found in various databases such as the NIST Chemistry WebBook and ChemSpider . The molecular formula is C7H5F3O .Chemical Reactions Analysis
The oxidative trifluoromethylation reactions of various nucleophiles with CF3SiMe3 in the presence of oxidants have been studied . 4-(Trifluoromethylthio)phenol undergoes reaction with NBS (N -Bromosuccinimide), NIS (N -Iodosuccinimide), HNO3, HNO3/H2SO4, and 4-bromobenzyl bromide to afford bromo-, iodo-, nitro-, and benzyl substituted products .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol can be found in various databases. For instance, its molecular weight is 162.11 g/mol . It has a density of 1.3±0.1 g/cm3, a boiling point of 185.5±35.0 °C at 760 mmHg, and a vapor pressure of 0.5±0.4 mmHg at 25°C .Aplicaciones Científicas De Investigación
Medicina: Agentes Antimicrobianos
El grupo trifluorometil en compuestos fenólicos se ha asociado con potentes propiedades antimicrobianas. Esto hace que "4-(4-(trifluorometil)-1H-pirazol-1-il)fenol" sea un candidato para desarrollar nuevos agentes antimicrobianos que podrían ser efectivos contra cepas resistentes de bacterias y hongos. Su estructura podría utilizarse para sintetizar derivados con posible uso en el tratamiento de infecciones .
Agricultura: Desarrollo de Pesticidas
En agricultura, el motivo estructural del compuesto es valioso para crear pesticidas. El grupo trifluorometil puede mejorar la actividad biológica de las piridinas, que a menudo se utilizan en agroquímicos. Este compuesto podría conducir al desarrollo de pesticidas más efectivos con perfiles de seguridad mejorados .
Ciencia de Materiales: Síntesis de Polímeros
El grupo fenol en este compuesto es un grupo funcional clave para la síntesis de polímeros. Puede participar en la creación de nuevos polímeros con propiedades especiales, como mayor durabilidad o resistencia química. Esto es particularmente útil en el desarrollo de materiales para aplicaciones industriales .
Ciencia Ambiental: Retardantes de Llama Ecológicos
Los compuestos con grupos trifluorometil se han explorado por su posible uso como retardantes de llama ecológicos. El compuesto en cuestión podría investigarse por su capacidad para apagar los radicales libres involucrados en la combustión, contribuyendo a materiales retardantes de llama más seguros.
Química Analítica: Análisis Cromatográfico
En química analítica, los compuestos fenólicos con estructuras únicas a menudo se utilizan como estándares o reactivos en el análisis cromatográfico. “this compound” podría usarse para desarrollar nuevos métodos analíticos o mejorar los existentes para detectar diversas sustancias .
Bioquímica: Estudios de Inhibición Enzimática
La estructura específica de este compuesto lo hace interesante para la bioquímica, particularmente en estudios de inhibición enzimática. Podría utilizarse para comprender los mecanismos enzimáticos o desarrollar inhibidores que podrían regular las reacciones enzimáticas cruciales en diversas enfermedades .
Investigación Farmacéutica: Diseño de Fármacos
La combinación única de un grupo trifluorometil y un anillo de pirazol en este compuesto proporciona un andamiaje para el diseño de fármacos. Podría modificarse para crear nuevos fármacos con posibles aplicaciones terapéuticas en diversas afecciones médicas, incluido el cáncer y las enfermedades metabólicas .
Catálisis: Síntesis de Productos Químicos Finos
Finalmente, en el campo de la catálisis, los compuestos fenólicos a menudo se utilizan como ligandos o catalizadores en sí mismos. Este compuesto podría ser parte de sistemas catalíticos que facilitan la síntesis de productos químicos finos, incluidos productos farmacéuticos y agroquímicos .
Safety and Hazards
4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol is considered hazardous. It may cause respiratory irritation, serious eye damage, and skin irritation. It is toxic if swallowed and is a flammable solid . It should be handled in a well-ventilated place, and contact with skin and eyes should be avoided .
Mecanismo De Acción
Target of action
Phenolic compounds often interact with proteins and enzymes in the body, altering their function .
Mode of action
Without specific studies on “4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol”, it’s difficult to say exactly how it interacts with its targets. Phenolic compounds can form hydrogen bonds with biological targets, which can alter the target’s structure and function .
Biochemical pathways
Phenolic compounds can affect a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
The trifluoromethyl group in the compound could potentially affect its pharmacokinetic properties .
Result of action
Without specific information on “4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol”, it’s difficult to say what the molecular and cellular effects of its action are. The effects would depend on the compound’s specific targets and mode of action .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of “4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol”. For example, the compound could be more or less stable under certain pH conditions .
Análisis Bioquímico
Biochemical Properties
4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes by binding to their active sites, thereby modulating their activity. For instance, it can interact with cytochrome P450 enzymes, affecting their catalytic functions. Additionally, 4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol can form hydrogen bonds and hydrophobic interactions with proteins, influencing their conformation and stability .
Cellular Effects
The effects of 4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol on various cell types and cellular processes are profound. This compound has been observed to alter cell signaling pathways, particularly those involving kinase enzymes. By modulating kinase activity, it can influence gene expression and cellular metabolism. For example, 4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol has been shown to affect the MAPK/ERK pathway, leading to changes in cell proliferation and differentiation .
Molecular Mechanism
At the molecular level, 4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol exerts its effects through specific binding interactions with biomolecules. It can inhibit enzyme activity by occupying the active site, preventing substrate binding and subsequent catalytic reactions. Additionally, this compound can activate certain receptors by mimicking natural ligands, leading to downstream signaling events. Changes in gene expression are often mediated through transcription factors that are modulated by 4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol can vary over time. This compound is relatively stable under standard conditions, but it may degrade under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to 4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol can lead to sustained changes in cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of 4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol in animal models are dose-dependent. At low doses, it may exhibit therapeutic effects, such as anti-inflammatory or analgesic properties. At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. Studies have identified threshold doses beyond which adverse effects become significant, highlighting the importance of dosage optimization in experimental settings .
Metabolic Pathways
4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of metabolites that can be further conjugated and excreted. The metabolic flux of 4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol can influence the levels of key metabolites, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, where it can exert its biochemical effects. The compound’s distribution is influenced by its physicochemical properties, such as lipophilicity and molecular size .
Subcellular Localization
The subcellular localization of 4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol is crucial for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its overall efficacy in modulating cellular processes .
Propiedades
IUPAC Name |
4-[4-(trifluoromethyl)pyrazol-1-yl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O/c11-10(12,13)7-5-14-15(6-7)8-1-3-9(16)4-2-8/h1-6,16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIOQNIALDFJUCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(C=N2)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methanol](/img/structure/B1454454.png)
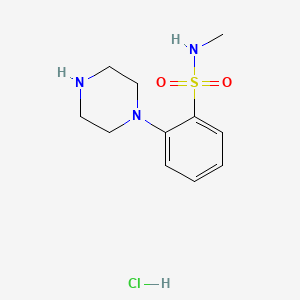

![6-[(Pyrrolidin-3-ylmethyl)amino]pyridine-3-carbonitrile hydrochloride](/img/structure/B1454460.png)
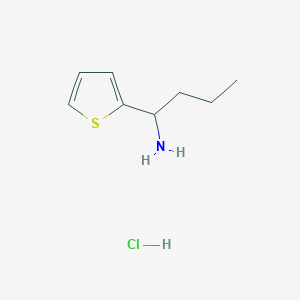
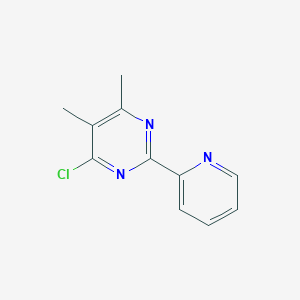
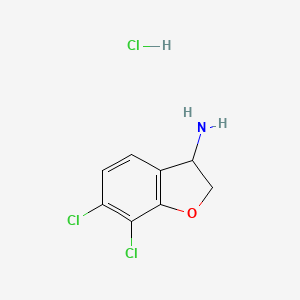
![4,5-Dihydro-1H-pyrido[2,3-b][1,4]diazepin-2(3H)-one](/img/structure/B1454466.png)
![4-[(2-Methoxyphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1454467.png)
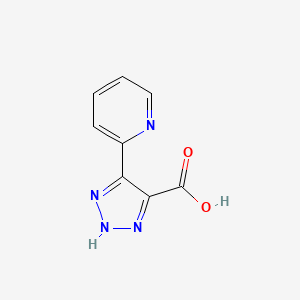
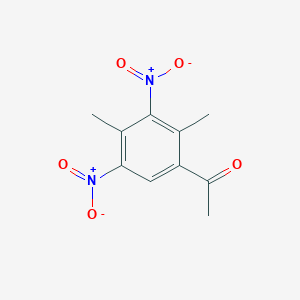
![2-Methyl-4-[(propan-2-yl)amino]benzamide](/img/structure/B1454472.png)
![5-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1454474.png)